molecular formula C13H17ClN2 B11874015 5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine CAS No. 85691-41-4

5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine

Cat. No.: B11874015
CAS No.: 85691-41-4
M. Wt: 236.74 g/mol
InChI Key: WLGLTBFQICSZBV-UHFFFAOYSA-N
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Description

5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-A]pyridine family. This compound is characterized by its unique structure, which includes a chlorinated pentyl chain attached to the imidazo[1,5-A]pyridine core. Imidazo[1,5-A]pyridines are known for their significant roles in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-methylimidazo[1,5-A]pyridine with 5-chloropentyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce hydroxylated products .

Mechanism of Action

The mechanism of action of 5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine is unique due to the presence of the chlorinated pentyl chain, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

85691-41-4

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

5-(5-chloropentyl)-3-methylimidazo[1,5-a]pyridine

InChI

InChI=1S/C13H17ClN2/c1-11-15-10-13-8-5-7-12(16(11)13)6-3-2-4-9-14/h5,7-8,10H,2-4,6,9H2,1H3

InChI Key

WLGLTBFQICSZBV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2N1C(=CC=C2)CCCCCCl

Origin of Product

United States

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